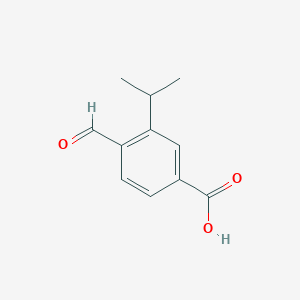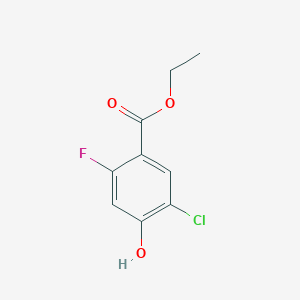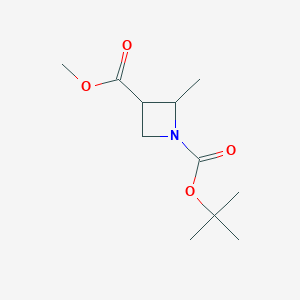
1-tert-Butyl 3-methyl 2-methylazetidine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-tert-Butyl 3-methyl 2-methylazetidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 2231666-35-4 . It has a molecular weight of 229.28 and its IUPAC name is 1-(tert-butyl) 3-methyl (2S,3R)-2-methylazetidine-1,3-dicarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO4/c1-7-8(9(13)15-5)6-12(7)10(14)16-11(2,3)4/h7-8H,6H2,1-5H3/t7-,8+/m0/s1 . This code provides a unique representation of the compound’s molecular structure.
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Stereoselective Alkylation and Synthesis
1-tert-Butyl 3-methyl 2-methylazetidine-1,3-dicarboxylate plays a significant role in stereoselective alkylation, a key process in organic synthesis. Research by Koskinen et al. (2004) focused on diastereoselective alkylation of certain diastereomers, illustrating the utility of bulky ring substituents like tBu in achieving selective formation of alkylated diastereomers (Koskinen, Saarenketo, & Straub, 2004).
Methylation of 1,3-Dicarbonyl Compounds
The compound is also instrumental in methylation processes. For instance, tert-butyl peroxybenzoate-promoted direct α-methylation of 1,3-dicarbonyl compounds, as explored by Guo et al. (2014), demonstrates the role of such compounds in obtaining α-methyl derivatives, highlighting its potential in synthetic chemistry (Guo, Wang, Jiang, & Yu, 2014).
Diastereoselective Methylation
Additionally, diastereoselective methylation of five-ring N,O-acetals, as discussed by Koskinen et al. (2004), showcases another application in achieving highly selective methylation, an essential step in various synthetic pathways (Koskinen, Brunner, Straub, Saarenketo, & Rissanen, 2004).
Catalytic Ring Expansions
The compound has been studied in catalytic ring expansions too. Ardura et al. (2006) investigated the [Rh(CO)2Cl]2-catalyzed carbonylative ring expansions, highlighting the importance of the breaking C-N bond activation in these processes. This demonstrates the compound’s role in facilitating complex molecular transformations (Ardura, López, & Sordo, 2006).
Radical Tandem Cycloaddition
In the field of cycloaddition reactions, Liu et al. (2017) described the use of tert-butyl hydroperoxide in the synthesis of 1,2-oxazetidines, a process that emphasizes the versatility of such compounds in radical tandem cycloaddition reactions (Liu, Chen, Zhou, & Tan, 2017).
Substitution Reactions
Stankovic et al. (2012) explored nucleophilic substitution at the 3-position of 1-t-Butyl- and 1-(4-methylbenzyl)-3-bromo-3-methylazetidines, providing a pathway to novel azetidines. This highlights the compound’s significance in substitution reactions, which are fundamental in organic synthesis (Stankovic, D’hooghe, Tehrani, & Kimpe, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
1-O-tert-butyl 3-O-methyl 2-methylazetidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-8(9(13)15-5)6-12(7)10(14)16-11(2,3)4/h7-8H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIXLYKMSJVCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

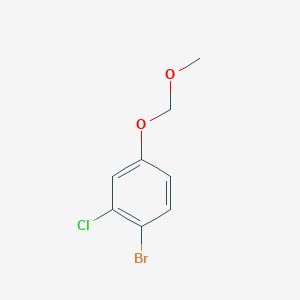
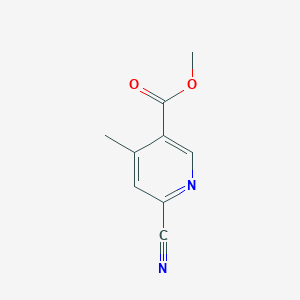
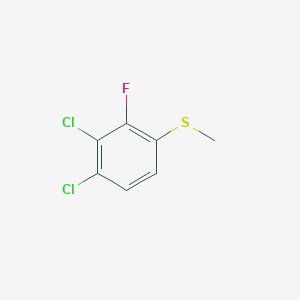
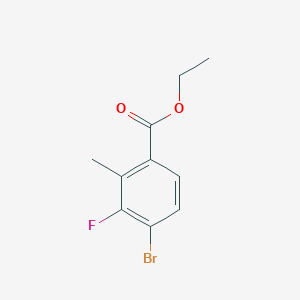

![6-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6305533.png)



